Cas no 2171805-13-1 (5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione)

5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione Chemical and Physical Properties
Names and Identifiers
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- 5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione
- 5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione
- EN300-1459374
- 2171805-13-1
-
- Inchi: 1S/C12H22NO2PS/c1-2-16(17)14-7-10(8-15-16)9-5-11-3-4-12(6-9)13-11/h9-13H,2-8H2,1H3
- InChI Key: IYJVBJLJQLFRHM-UHFFFAOYSA-N
- SMILES: S=P1(CC)OCC(CO1)C1CC2CCC(C1)N2
Computed Properties
- Exact Mass: 275.11088712g/mol
- Monoisotopic Mass: 275.11088712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 2.5
5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459374-2.5g |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1459374-100mg |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 100mg |
$1068.0 | 2023-09-29 | ||
Enamine | EN300-1459374-250mg |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 250mg |
$1117.0 | 2023-09-29 | ||
Enamine | EN300-1459374-0.5g |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1459374-10000mg |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 10000mg |
$5221.0 | 2023-09-29 | ||
Enamine | EN300-1459374-0.05g |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1459374-1000mg |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 1000mg |
$1214.0 | 2023-09-29 | ||
Enamine | EN300-1459374-5000mg |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 5000mg |
$3520.0 | 2023-09-29 | ||
Enamine | EN300-1459374-1.0g |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1459374-0.1g |
5-{8-azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione |
2171805-13-1 | 0.1g |
$1068.0 | 2023-06-06 |
5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 5-{8-azabicyclo3.2.1octan-3-yl}-2-ethyl-1,3,2lambda5-dioxaphosphinane-2-thione
5-{8-Azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2λ5-dioxaphosphinane-2-thione: A Comprehensive Overview
The compound 5-{8-Azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2λ5-dioxaphosphinane-2-thione, with CAS No 2171805-13-1, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dioxaphosphinanethiones, which are known for their unique chemical properties and potential applications in drug design. The molecule's structure features a bicyclic system, specifically an 8-azabicyclo[3.2.1]octane moiety, which contributes to its rigidity and potential bioactivity.
Recent studies have highlighted the importance of bicyclic systems in medicinal chemistry due to their ability to mimic natural product frameworks and enhance drug-like properties such as bioavailability and target selectivity. The 8-azabicyclo[3.2.1]octane moiety in this compound is particularly interesting as it can act as a rigid scaffold for the attachment of various functional groups, including the dioxaphosphinane thione unit. This combination makes the compound a promising candidate for exploring new therapeutic agents.
The dioxaphosphinane thione core of the molecule is another key feature that warrants attention. Dioxaphosphinanethiones are known for their ability to form stable five-membered rings, which can participate in various chemical reactions and interactions with biological targets. Recent research has focused on the synthesis and characterization of such compounds, with particular emphasis on their potential as inhibitors of enzymes or modulators of cellular pathways.
In terms of synthesis, the compound can be prepared through a multi-step process involving the coupling of an azabicyclic amine with a suitable phosphorus-containing precursor. The exact synthetic route may vary depending on the starting materials and reaction conditions, but it typically involves careful control over stereochemistry and regioselectivity to ensure the desired product is obtained.
From a pharmacological perspective, this compound has shown potential in preclinical studies as a modulator of certain cellular processes. For instance, its ability to interact with specific protein targets suggests that it could be developed into a drug candidate for treating various diseases, including cancer and inflammatory disorders. However, further research is needed to fully understand its mechanism of action and safety profile.
In conclusion, 5-{8-Azabicyclo[3.2.1]octan-3-yl}-2-ethyl-1,3,2λ5-dioxaphosphinane-2-thione represents an intriguing molecule with significant potential in drug discovery and development. Its unique structure and functional groups make it a valuable tool for exploring new therapeutic strategies, particularly in the context of complex biological systems.
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